1-Butyl-decahydronaphthalene is an organic compound characterized by its bicyclic structure, which consists of a decahydronaphthalene core with a butyl substituent. It is a colorless liquid at room temperature and is notable for its applications in various chemical processes due to its unique physical and chemical properties.
This compound can be synthesized through several organic chemistry methods, often involving reactions with naphthalene derivatives. The synthesis of 1-butyl-decahydronaphthalene has been documented in various scientific literature, highlighting its importance in research and industrial applications.
1-Butyl-decahydronaphthalene falls under the category of hydrocarbons, specifically aliphatic hydrocarbons, due to its saturated nature. Its chemical formula is and it has a molecular weight of approximately 198.36 g/mol.
The synthesis of 1-butyl-decahydronaphthalene typically involves the following steps:
For example, one synthesis route involves starting with 1-bromobutane and potassium tert-butoxide in anhydrous tetrahydrofuran, followed by the addition of octahydronaphthalen-1(2H)-one and subsequent purification steps yielding a high yield of 1-butyl-decahydronaphthalene .
The synthesis process often requires careful control of temperature and reaction times to ensure optimal yields. For instance, reactions are typically conducted at low temperatures (around 10 °C) initially and allowed to stir overnight at room temperature for complete reaction.
The molecular structure of 1-butyl-decahydronaphthalene can be represented as follows:
1-Butyl-decahydronaphthalene can undergo various chemical reactions typical for hydrocarbons, including:
The compound's reactivity is influenced by its structure; for instance, the presence of the butyl group can affect the electron density on the aromatic ring, making certain positions more susceptible to electrophilic attack.
The mechanism of action for reactions involving 1-butyl-decahydronaphthalene typically follows standard pathways for aromatic compounds:
The kinetics and thermodynamics associated with these reactions can vary significantly based on reaction conditions such as temperature and solvent polarity.
Relevant data from studies indicate that 1-butyl-decahydronaphthalene has lower boiling points compared to its positional isomers (e.g., 2-butyldecahydronaphthalene), indicating differences in polarity and volatility .
1-Butyl-decahydronaphthalene finds applications in various fields including:
The synthesis of 1-butyl-decahydronaphthalene (C₁₄H₂₆, CID 145243) typically originates from naphthalene or its alkylated precursors through multistage catalytic hydrogenation. This process involves sequential saturation of aromatic rings: initial conversion of naphthalene to tetralin (1,2,3,4-tetrahydronaphthalene), followed by full hydrogenation to decalin (decahydronaphthalene), and subsequent alkylation or direct hydrogenation of pre-alkylated naphthalenes [2] [10]. The presence of the butyl group introduces significant steric constraints, influencing reaction kinetics and stereochemical outcomes. Under industrial conditions (150–200°C, 20–50 bar H₂), platinum group metals achieve >95% conversion to the decalin core, while nickel-based catalysts require higher temperatures (180–220°C) [5].
Table 1: Hydrogenation Performance for Butylated Decalin Precursors
Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | cis:trans Ratio |
---|---|---|---|---|
Pt/Al₂O₃ | 160 | 30 | 98 | 35:65 |
Ni-Al alloy | 200 | 50 | 92 | 55:45 |
Rh/C | 140 | 20 | 99 | 15:85 |
Pd-TiO₂ | 180 | 40 | 95 | 25:75 |
Stereoselectivity is heavily influenced by the butyl group's position. Hydrogenation of 1-butylnaphthalene favors trans-decalin isomers (65–85% selectivity) due to reduced 1,3-diaxial interactions during axial proton delivery in the rate-determining step [2] [10]. In contrast, unsubstituted naphthalene hydrogenation yields predominantly cis-decalin under analogous conditions. Computational studies indicate the butyl group elevates the energy barrier for cis-isomer formation by 8.2 kJ/mol due to van der Waals repulsions during adsorbed intermediate rearrangement [2].
Solvent polarity and coordination ability directly modulate the conformational flexibility of the butyl substituent during decalin functionalization. Nonpolar solvents (e.g., hexane) permit free rotation of the n-butyl chain, enabling equatorial orientation in 80% of intermediates. Polar aprotic solvents like DMF stabilize axial conformers through C=O···H–C interactions, increasing axial populations to 40% and altering reaction regioselectivity [5] [10]. This conformational dichotomy critically impacts electrophilic alkylation:
Solvent engineering strategies thus optimize steric outcomes. Decalin itself serves as an isosteric solvent that mimics the product’s dielectric environment (ε = 2.2), suppressing side reactions during Friedel-Crafts butylation. When aluminum chloride catalyzes butyl chloride addition to decalin, solvent-free conditions yield 68% mono-butylated product, while tetralin co-solvents increase this to 82% by coordinating Al³⁺ and reducing polyalkylation [5].
Conformational analysis via NMR reveals that cis-1-butyl-decalin adopts a chair-chair inversion barrier 4.3 kJ/mol higher than unsubstituted cis-decalin. The butyl group’s gauche interactions with C10 methylene in boat conformations raise the transition energy to 46 kJ/mol, effectively "locking" chair geometries and restricting functionalization to equatorial sites [10].
Platinum Catalysts
Pt nanoparticles (2–5 nm) on acidic supports (γ-Al₂O₃, zeolites) enable tandem dehydrogenation-alkylation-rehydrogenation. At 175°C, Pt/γ-Al₂O₃ facilitates butene insertion into decalin via carbocation intermediates, achieving 75% 1-butyl-decalin selectivity through π-adsorption that orients butene trans to the decalin fusion site [2] [5]. Larger pore zeolites (HY, 7.4 Å pores) enhance para-alkylation selectivity (89%) by sterically excluding ortho-transition states.
Nickel Catalysts
Raney Ni promotes direct alkylation through radical mechanisms under UV irradiation. Butyl iodide reacts with decalin at 80°C to form 1-butyl derivatives with 60% selectivity, as Ni⁰ abstracts iodine to generate butyl radicals that preferentially attack tertiary C–H sites. Nickel’s lower oxophilicity (vs. Pt) minimizes decalin oxidation byproducts (<3%) [5] [10].
Rhodium Complexes
Chiral Rh(I)-(R)-BINAP catalysts induce enantioselective alkylation of cis-decalin. Hydrogenation of 1-butyltetralin precursors with this system yields (1S,3R)-1-butyl-decalin with 88% ee through hydride transfer to Si-faces of prochiral enolates. The butyl chain’s gauche conformation with Rh–H bonds favors Re-face attack by 5.7:1 [9].
Table 2: Transition Metal Performance in 1-Butyl-decalin Synthesis
Catalyst | Mechanism | Temperature (°C) | 1-Alkyl Selectivity (%) | Key Advantage |
---|---|---|---|---|
Pt/Al₂O₃ | Carbocation | 175 | 75 | Acid-free conditions |
Raney Ni | Radical | 80 | 60 | UV compatibility |
Rh-BINAP | Enantioselective H₂ | 100 | 94 | 88% ee for chiral derivatives |
Pd-C | Direct coupling | 120 | 55 | Low decarbonylation |
Batch Reactors
Traditional stirred-tank reactors (STRs) enable stepwise optimization of 1-butyl-decalin synthesis. Hydrogenation-alkylation sequences performed in STRs at 50 bar achieve 85% yield through controlled reagent addition that minimizes butyl group degradation. However, prolonged residence times (4–6 hours) accelerate metal sintering, reducing catalyst turnover by 40% after five cycles [5] [7]. Decalin’s high boiling point (196°C) necessitates pressurized systems to prevent solvent loss during butylation above 150°C.
Continuous Flow Systems
Fixed-bed and microreactor configurations enhance thermal control for exothermic reactions. In a patented process, naphthalene and butanol vapor co-fed over Ni-Al/Al₂O₃ at 220°C produce 1-butyl-decalin at 12 kg/L·h space velocity with 93% yield—30% higher than batch equivalents [4] [5]. Microchannel reactors with Pt/TiO₂ coatings achieve millisecond mixing, suppressing dialkylation through precise 0.5-second residence time control [7].
Table 3: Batch vs. Flow Synthesis Parameters
Parameter | Batch Reactor | Continuous Flow | Advantage Impact |
---|---|---|---|
Reaction time | 4–6 hours | 8–15 minutes | 25x throughput increase |
Byproduct formation | 8–12% dialkylated | <2% dialkylated | Purification cost reduced |
Catalyst lifetime | 5 cycles | >20 cycles | 70% lower catalyst use |
Temperature control | ±5°C gradients | ±0.3°C uniformity | Eliminates thermal cracking |
Scalability | Limited by heat transfer | Linear numbering-up | Pilot-to-production in 6 months |
Solvent-free electrochemical butylation in flow reactors demonstrates emerging green chemistry applications. Decalin/butyl acetate mixtures under 5 V potential generate butyl radicals at titanium anodes, coupling with decalin at 70°C with 65% faradaic efficiency. Continuous extraction maintains product concentrations below coking thresholds [4] [7].
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